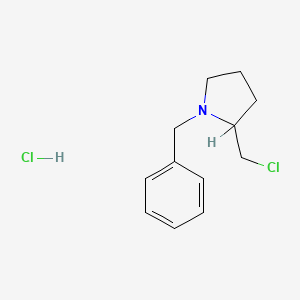![molecular formula C14H14N8O B1148643 BenzaMide, 4-[[(2,4-diaMino-6-pteridinyl)Methyl]aMino]- CAS No. 136265-94-6](/img/new.no-structure.jpg)
BenzaMide, 4-[[(2,4-diaMino-6-pteridinyl)Methyl]aMino]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BenzaMide, 4-[[(2,4-diaMino-6-pteridinyl)Methyl]aMino]- is a complex organic compound known for its unique structure and significant applications in various scientific fields. This compound features a benzamide core linked to a pteridine moiety through a methylamino group, which contributes to its distinctive chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of BenzaMide, 4-[[(2,4-diaMino-6-pteridinyl)Methyl]aMino]- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pteridine derivative, which is then coupled with a benzamide derivative through a methylamino linkage. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of BenzaMide, 4-[[(2,4-diaMino-6-pteridinyl)Methyl]aMino]- is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to obtain the compound in bulk quantities suitable for commercial applications.
化学反应分析
Types of Reactions
BenzaMide, 4-[[(2,4-diaMino-6-pteridinyl)Methyl]aMino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: It can also be reduced to yield different reduced forms.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while reduction can produce amine derivatives. Substitution reactions result in a variety of substituted benzamide and pteridine compounds.
科学研究应用
BenzaMide, 4-[[(2,4-diaMino-6-pteridinyl)Methyl]aMino]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, particularly those involving abnormal cell growth.
Industry: It finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which BenzaMide, 4-[[(2,4-diaMino-6-pteridinyl)Methyl]aMino]- exerts its effects involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and interfere with cellular processes, leading to its observed biological activities. For instance, it may bind to dihydrofolate reductase, inhibiting the synthesis of tetrahydrofolate, which is essential for DNA synthesis and cell division.
相似化合物的比较
Similar Compounds
Aminopterin: An amino derivative of folic acid with similar enzyme inhibition properties.
Methotrexate: Another folic acid derivative used as an anticancer and immunosuppressive agent.
Benzamidine: Known for its use in treating inflammatory conditions and as a protease inhibitor.
Uniqueness
BenzaMide, 4-[[(2,4-diaMino-6-pteridinyl)Methyl]aMino]- stands out due to its unique combination of a benzamide and pteridine moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
属性
CAS 编号 |
136265-94-6 |
|---|---|
分子式 |
C14H14N8O |
分子量 |
310.31 g/mol |
IUPAC 名称 |
4-[(2,4-diaminopteridin-6-yl)methylamino]benzamide |
InChI |
InChI=1S/C14H14N8O/c15-11-10-13(22-14(17)21-11)19-6-9(20-10)5-18-8-3-1-7(2-4-8)12(16)23/h1-4,6,18H,5H2,(H2,16,23)(H4,15,17,19,21,22) |
InChI 键 |
ZPJMMISCPNTYNE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)N)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
同义词 |
BenzaMide, 4-[[(2,4-diaMino-6-pteridinyl)Methyl]aMino]- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


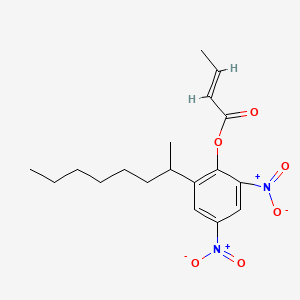
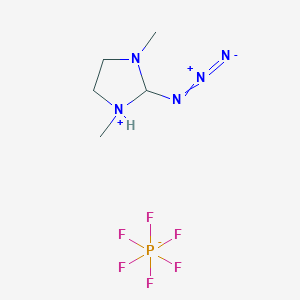

![5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1148566.png)

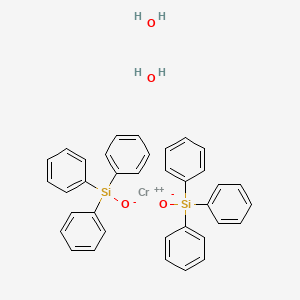
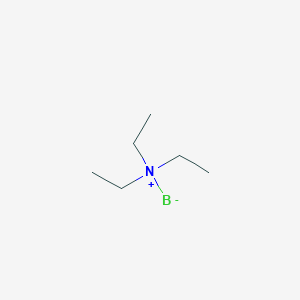
![6-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148576.png)
